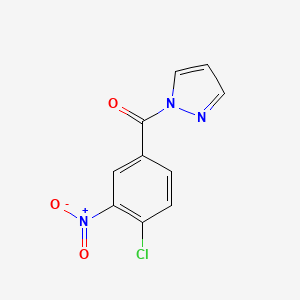

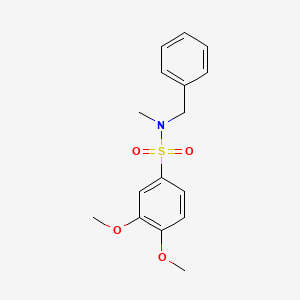

![molecular formula C14H9ClF3NO3 B5730013 2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)

2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene is a chemical compound that belongs to the family of nitrophenyl ethers. It is commonly known as Nitrofen and is used as a herbicide to control weeds in crops such as rice, soybeans, and wheat. Nitrofen was widely used in the 1970s and 1980s but has since been banned in several countries due to its harmful effects on the environment and human health. Despite its ban, Nitrofen remains a topic of interest in scientific research due to its unique chemical properties and potential applications.

Mecanismo De Acción

Nitrofen works by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. Without chlorophyll, plants are unable to carry out photosynthesis and eventually die. Nitrofen is selective in its action, targeting only broadleaf weeds and leaving grasses unharmed.

Biochemical and Physiological Effects:

Nitrofen has been shown to have toxic effects on both animals and humans. In animals, Nitrofen exposure has been linked to liver and kidney damage, as well as developmental abnormalities. In humans, Nitrofen exposure has been linked to cancer, reproductive disorders, and neurological damage. Nitrofen is classified as a potential human carcinogen by the International Agency for Research on Cancer (IARC).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Nitrofen is a useful tool in laboratory experiments due to its selective action on broadleaf weeds and its ability to inhibit PPO activity. However, its toxicity limits its use in experiments involving animals or humans. Additionally, Nitrofen has been banned in several countries, making it difficult to obtain for research purposes.

Direcciones Futuras

Despite its ban, Nitrofen remains a topic of interest in scientific research. Future research could focus on developing safer alternatives to Nitrofen for weed control, as well as studying its potential applications in the fields of pharmacology and organic chemistry. Additionally, research could focus on the environmental impacts of Nitrofen and developing methods for its remediation in contaminated soil and water.

Métodos De Síntesis

Nitrofen can be synthesized by reacting 2-chloro-4-methylphenol with 2-nitro-4-(trifluoromethyl)phenol in the presence of a base such as sodium hydroxide. The reaction results in the formation of Nitrofen, which can be purified through recrystallization.

Aplicaciones Científicas De Investigación

Nitrofen has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, Nitrofen has been used as a reagent for the synthesis of other compounds such as 2-chloro-4-methoxy-5-nitrophenol and 2-chloro-4-methyl-5-nitrophenol. In the field of environmental science, Nitrofen has been studied for its effects on soil and water quality, as well as its potential to bioaccumulate in aquatic organisms. In the field of pharmacology, Nitrofen has been studied for its potential use as an anti-inflammatory and anti-tumor agent.

Propiedades

IUPAC Name |

2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c1-8-2-4-12(10(15)6-8)22-13-5-3-9(14(16,17)18)7-11(13)19(20)21/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMLYJJEJOXEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)

![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)

![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)

![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5730035.png)